4-Dimethylamino-2,6-difluoropyridine

Description

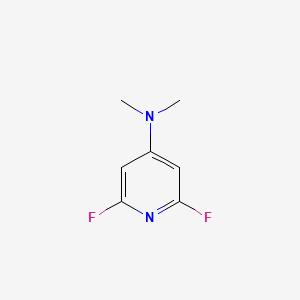

4-Dimethylamino-2,6-difluoropyridine is a fluorinated pyridine derivative featuring a dimethylamino group at the 4-position and fluorine atoms at the 2- and 6-positions. These analogs are critical intermediates in pharmaceuticals, agrochemicals, and ligand synthesis due to their electronic and steric properties .

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2,6-difluoro-N,N-dimethylpyridin-4-amine |

InChI |

InChI=1S/C7H8F2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3 |

InChI Key |

IRHJGBYQAPRTOE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-2,6-difluoropyridine

- Structure : C₅H₄F₂N₂ (CAS: 63489-58-7).

- Properties : Melting point: 124–125°C; pKa: -0.33 (predicted) .

- Applications : Used in nucleoside and nucleotide research; serves as a precursor for PET ligands and pharmaceutical intermediates .

- Key Differences: The amino group is less electron-donating than dimethylamino, reducing its steric bulk and altering reactivity in nucleophilic substitutions.

4-Amino-3,5-dichloro-2,6-difluoropyridine

- Structure : C₅H₂Cl₂F₂N₂ (CAS: 2840-00-8).

- Properties : Molecular weight: 198.99 g/mol; synthesized via amination of 3,5-dichloro-2,4,6-trifluoropyridine with aqueous ammonia under optimized conditions (80°C, 30 min, 83.5% yield) .

- Applications : Intermediate for the herbicide fluroxypyr .

- Key Differences: Chlorine substituents at the 3- and 5-positions enhance electrophilicity compared to dimethylamino derivatives, favoring halogen-exchange reactions.

4-Bromo-2,6-difluoropyridine

- Structure : C₅H₂BrF₂N (CAS: 903513-58-6).

- Properties : Molecular weight: 193.98 g/mol; boiling point: 197.7°C .

- Applications : Key intermediate in synthesizing trisubstituted pyridines for heteroaromatic ligands .

- Key Differences: Bromine’s leaving-group ability facilitates cross-coupling reactions, whereas dimethylamino groups act as directing groups in metal-catalyzed transformations.

4-Ethoxy-2,6-difluoropyridine

- Structure: C₇H₇F₂NO (CAS: 837364-93-9).

- Properties : Melting point: 57–59°C; density: 1.209 g/cm³ .

- Applications : Used in organic synthesis for alkoxy-group retention under acidic conditions.

- Key Differences: The ethoxy group is a weaker electron donor than dimethylamino, leading to reduced resonance stabilization and altered regioselectivity in electrophilic substitutions.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 4-Amino-2,6-difluoropyridine | C₅H₄F₂N₂ | 130.10 | 124–125 | Nucleotide research, PET ligands |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine | C₅H₂Cl₂F₂N₂ | 198.99 | Not reported | Fluroxypyr synthesis |

| 4-Bromo-2,6-difluoropyridine | C₅H₂BrF₂N | 193.98 | N/A | Ligand synthesis |

| 4-Ethoxy-2,6-difluoropyridine | C₇H₇F₂NO | 159.13 | 57–59 | Alkoxy retention in synthesis |

Preparation Methods

Reaction Mechanism and Conditions

The halogen exchange occurs via nucleophilic aromatic substitution, where fluoride ions displace chlorine atoms. Key parameters include:

Yield and Byproduct Analysis

Under optimized conditions, the process achieves >95% yield of 2,6-difluoropyridine within 15 hours (Table 1). Major byproducts include methylthio-substituted pyridines (e.g., 6-chloro-2-(methylthio)pyridine), formed via DMSO degradation at elevated temperatures.

Table 1: Representative Yields for 2,6-Difluoropyridine Synthesis

| Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (g) |

|---|---|---|---|

| 186 | 8.6 | 96.3 | 0.44 |

| 185–188 | 15 | 95.9 | 1.03 |

Introduction of Dimethylamino Group via Amination Reactions

The final step involves substituting the halogen at the 4-position with a dimethylamino group. While no direct examples are provided, US6939972B2 outlines quaternization and thermal dealkylation for synthesizing 4-dimethylaminopyridine (4-DMAP), offering insights applicable to fluorinated analogs.

Transition Metal-Catalyzed Amination

-

Catalyst Systems : Palladium (e.g., Pd(OAc)₂) with ligands such as Xantphos.

-

Conditions : Reaction of 4-iodo-2,6-difluoropyridine with dimethylamine in the presence of a base (e.g., Cs₂CO₃) at 80–100°C.

-

Challenges : Electron-withdrawing fluorine atoms deactivate the pyridine ring, necessitating vigorous conditions.

Nucleophilic Aromatic Substitution

-

Reagents : Dimethylamine under high pressure or in polar aprotic solvents (e.g., DMF).

-

Temperature : 150–200°C to overcome electronic deactivation.

Optimization of Reaction Conditions and Byproduct Analysis

Solvent and Temperature Effects

Stirring and Mixing Efficiency

-

Baffled Reactors : Minimum 50 rpm stirring prevents KF sedimentation and ensures homogeneous reaction mixtures.

-

Unbaffled Reactors : Requires >300 rpm to achieve similar mixing.

Table 2: Rate Constants for Fluorination in DMSO

| Temperature (°C) | k₁ (×10⁻⁵ s⁻¹) | k₂ (×10⁻⁵ s⁻¹) |

|---|---|---|

| 150 | 1.2 | 0.8 |

| 170 | 3.5 | 2.1 |

| 190 | 9.8 | 6.4 |

Comparative Analysis of Synthetic Routes

Route 1: Sequential Fluorination and Amination

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-dimethylamino-2,6-difluoropyridine with high purity for research applications?

- Methodological Answer : The synthesis of fluorinated pyridine derivatives typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, fluorination of pyridine precursors using KF or CsF under microwave-assisted conditions can enhance regioselectivity . A two-step approach may involve:

Halogenation : Introduce fluorine atoms at the 2- and 6-positions via SNAr with a fluorinating agent.

Amination : React with dimethylamine under catalytic conditions (e.g., CuI/1,10-phenanthroline) to install the dimethylamino group at the 4-position.

- Key Considerations : Monitor reaction progress using HPLC to ensure minimal byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended .

Q. How can researchers characterize the electronic effects of fluorine substituents in this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR to assess the electron-withdrawing effects of fluorine atoms. Chemical shifts correlate with electron density changes on the pyridine ring .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict Hammett parameters () to quantify substituent effects. Compare with experimental data to validate computational models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic Reactivity Screening : Vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (DMF vs. THF) to identify optimal conditions.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate species and competing reaction pathways.

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies, such as trace moisture or oxygen sensitivity .

Q. How do steric and electronic factors influence the stability of this compound in catalytic systems?

- Methodological Answer :

- Steric Analysis : X-ray crystallography can reveal spatial constraints from the dimethylamino group. Compare bond angles/distances with non-methylated analogs.

- Electron Density Mapping : Electrostatic potential maps (generated via DFT) identify nucleophilic/electrophilic regions prone to degradation.

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and analyze decomposition products via GC-MS. Add stabilizers (e.g., BHT) if radical-mediated degradation is observed .

Q. What advanced techniques validate the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica surfaces (modeling indoor/outdoor particulates) .

- Hydrolysis Pathways : Conduct pH-dependent degradation studies (pH 3–11) with LC-HRMS to identify hydrolytic byproducts.

- Ecotoxicity Profiling : Test against Daphnia magna or Vibrio fischeri to assess acute toxicity. Correlate results with logP values to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.